Tricyclo[2.2.1.02,6]heptan-3-one
Overview
Description
Tricyclo[2.2.1.02,6]heptan-3-one, also known as norbornanone, is a tricyclic ketone with the molecular formula C7H8O and a molecular weight of 108.14 g/mol . This compound is characterized by its rigid, cage-like structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tricyclo[2.2.1.02,6]heptan-3-one can be synthesized through a variety of methods. One common approach involves the nitro-olefin bicycloannulation of cyclopentenones. This reaction proceeds via the initial addition of nitro-olefins to the enolates of cyclopentenones at low temperatures, followed by further reaction in situ in the presence of hexamethylphosphoramide in refluxing tetrahydrofuran . The reaction is stereoselective, forming predominantly the tricyclic diastereomer.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes described above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[2.2.1.02,6]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like cyanide ion (CN-), halide ions (Cl-, Br-), and methanol (CH3OH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in a variety of substituted tricyclic compounds.
Scientific Research Applications
Tricyclo[2.2.1.02,6]heptan-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a subject of interest in biochemical research, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Mechanism of Action
The mechanism by which tricyclo[2.2.1.02,6]heptan-3-one exerts its effects involves its rigid, cage-like structure, which influences its reactivity and interactions with other molecules. The compound’s molecular targets and pathways are primarily studied in the context of its chemical reactivity and potential biological interactions. For example, its ability to undergo stereoselective reactions makes it valuable in the synthesis of chiral compounds .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane: A related compound with a similar cage-like structure but lacking the ketone functional group.
Tricyclo[3.2.1.02,6]octan-3-one: Another tricyclic ketone with a larger ring system and different reactivity.
Uniqueness
Tricyclo[2.2.1.02,6]heptan-3-one is unique due to its specific tricyclic structure and the presence of a ketone functional group, which imparts distinct chemical properties and reactivity. Its rigid framework and stereoselective reaction pathways make it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
tricyclo[2.2.1.02,6]heptan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-7-3-1-4-5(2-3)6(4)7/h3-6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDQUAQMICQLER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875717 | |
Record name | Nortricyclenone-3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20875717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695-05-6 | |
Record name | Nortricyclone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nortricyclanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nortricyclenone-3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20875717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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